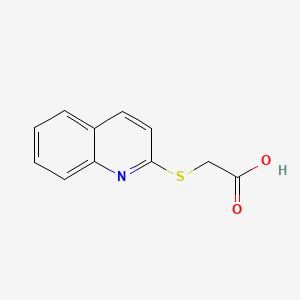

(Quinolin-2-ylsulfanyl)-acetic acid

Description

Contextualization within Quinoline (B57606) Derivative Research

(Quinolin-2-ylsulfanyl)-acetic acid belongs to the vast and pharmacologically significant class of quinoline derivatives. The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from the ability of quinoline-based molecules to interact with a wide array of biological targets, leading to a broad spectrum of physiological effects. researchgate.netsci-hub.senih.gov

Historically and in contemporary research, quinoline derivatives have been investigated and developed for a multitude of therapeutic applications. ekb.eg These include, but are not limited to, their use as:

Anticancer agents scbt.com

Antimicrobial agents (antibacterial and antifungal) nih.gov

Antiviral agents

Anti-inflammatory agents researchgate.net

Antimalarial agents nih.gov

The versatility of the quinoline ring allows for extensive functionalization at various positions, enabling chemists to modulate the physicochemical and biological properties of the resulting molecules to optimize their activity and specificity for a given target. researchgate.net The incorporation of a thio-acetic acid moiety at the 2-position of the quinoline ring, as seen in this compound, is a strategic design element aimed at exploring new chemical space and potentially novel biological activities.

Historical Perspectives on Thio-substituted Acetic Acid Derivatives in Medicinal Chemistry

The deliberate incorporation of sulfur-containing functional groups, particularly thio-substituted carboxylic acids, into drug candidates has a rich history in medicinal chemistry. Thiocarboxylic acids, which are analogues of carboxylic acids where a sulfur atom replaces one of the oxygen atoms, exhibit distinct chemical properties that have been strategically exploited by researchers. nih.gov

A key characteristic of thiocarboxylic S-acids is their increased acidity compared to their corresponding carboxylic acids. nih.gov For instance, the pKa of thioacetic acid is approximately 3.4, while that of acetic acid is 4.72. nih.gov This enhanced acidity can influence a molecule's ionization state at physiological pH, potentially impacting its solubility, membrane permeability, and interaction with biological targets.

The development of synthetic methodologies to create thio-substituted acids has been a continuous area of research. Early methods often involved the reaction of acid chlorides with a source of hydrosulfide. nih.gov More contemporary methods have been developed to improve efficiency and functional group tolerance. The strategic replacement of a carboxylic acid with a bioisostere, such as a thio-substituted acid, is a well-established tactic in drug design to overcome issues related to metabolic instability or to fine-tune a compound's pharmacokinetic profile. acs.orgnih.govresearchgate.netnih.gov The exploration of heterocycle-thioacetic acid motifs, in particular, has been recognized as a fruitful avenue for the discovery of novel bioactive agents.

Current Research Landscape and Scholarly Significance of the Compound Class

Current research into this compound and its derivatives is focused on elucidating their synthesis, and biological activities, and establishing structure-activity relationships (SAR).

Synthesis

The synthesis of this compound and its analogues is an active area of investigation. One common approach involves the reaction of a halo-quinoline, such as 2-chloroquinoline (B121035), with mercaptoacetic acid in the presence of a base. Another strategy is the one-pot reaction of quinoline-2-thione with an aromatic aldehyde and malononitrile. sci-hub.se The development of efficient and scalable synthetic routes is crucial for enabling further biological evaluation and potential applications.

| Precursors | Reagents and Conditions | Product | Reference |

| Quinoline-2-thione, Aromatic Aldehydes, Malononitrile | Sodium hydroxide, Absolute ethanol | 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives | sci-hub.se |

| 8-quinolyl chloroacetate, Aryl/Heterocyclic Mercaptans | - | 8-quinolyl-α-mercaptoacetate derivatives | researchgate.net |

| 4,7-dichloroquinoline, Amines, 2-chloro acetyl chloride | Condensation, Acylation | 4-chloroacetylaminophenylaminoquinoline derivatives | ekb.eg |

Anticancer Activity

A significant focus of the current research is the evaluation of the anticancer potential of this compound and its derivatives. Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. For example, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis in breast and prostate cancer cell lines.

| Compound | Cell Line | Activity | Reference |

| This compound | MDA-MB-231 (Breast Cancer) | IC50 ≈ 28 µM | |

| This compound | PC-3 (Prostate Cancer) | IC50 ≈ 28 µM | |

| 2-amino-4-phenyl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile (4a) | MCF-7 (Breast Cancer) | IC50 = 12.7±1.01 nM | sci-hub.se |

| 2-amino-4-phenyl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile (4a) | A549 (Lung Cancer) | IC50 = 17.2±1.32 nM | sci-hub.se |

Antimicrobial Activity

The antimicrobial properties of this compound and its analogues are also under investigation. The quinoline scaffold itself is present in several antibacterial drugs, and the addition of the thio-acetic acid moiety can modulate this activity. Research has indicated that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Activity | Reference |

| This compound | Escherichia coli | Active | |

| This compound | Pseudomonas aeruginosa | Active |

Structure

3D Structure

Propriétés

IUPAC Name |

2-quinolin-2-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-11(14)7-15-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZJGFBFMIWEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328256 | |

| Record name | (Quinolin-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56919-56-3 | |

| Record name | (Quinolin-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies of Quinolin 2 Ylsulfanyl Acetic Acid and Its Analogues

Direct Synthesis Approaches to (Quinolin-2-ylsulfanyl)-acetic acid

The direct synthesis of the this compound core structure is primarily achieved through the formation of a thioether linkage between a quinoline-2-thiol moiety and an acetic acid derivative. Key strategies include condensation reactions and specific thiolation/alkylation routes.

Condensation Reactions in the Preparation of Sulfanyl-acetic Acid Moieties

Condensation reactions are a fundamental class of organic reactions where two molecules combine, often with the elimination of a small molecule like water, ammonia, or hydrogen sulfide. wikipedia.org In the context of preparing sulfanyl-acetic acid moieties, a common approach is the reaction between a thiol-containing compound and a derivative of acetic acid.

A prevalent method involves the reaction of a thiol with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, typically in the presence of a base. The base, such as triethylamine or an alkali hydroxide, deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then displaces the halide from the haloacetic acid via a nucleophilic substitution reaction (SN2 mechanism) to form the desired sulfanyl-acetic acid. For instance, the synthesis of (4,5-dihydro-thiazol-2-ylsulfanyl)-acetic acid is achieved by reacting thiazolidine-2-thione with bromoacetic acid in the presence of triethylamine. chemicalbook.com This general principle is widely applicable and forms the basis for the synthesis of many thioether carboxylic acids.

Another example is the condensation of thioglycolic acid with benzhydrol in the presence of trifluoroacetic acid (TFA) to produce benzhydrylsulfanyl acetic acid. nih.gov These reactions are versatile and can be adapted for various substrates under different conditions, including acidic or basic catalysis. wikipedia.org

Thiolation and Alkylation Routes to Quinoline-2-ylsulfanyl Acetic Acid Derivatives

The most direct route to this compound involves the S-alkylation of quinoline-2-thiol with a haloacetic acid. Quinoline-2-thiol exists in tautomeric equilibrium with its thione form, quinoline-2(1H)-thione. The reaction is typically carried out by treating quinoline-2-thiol with an alkali base like sodium hydroxide or potassium hydroxide in a suitable solvent (e.g., ethanol, acetone) to generate the sodium or potassium salt of the thiolate. This highly nucleophilic thiolate is then reacted with an aqueous solution of a haloacetic acid, such as chloroacetic acid, followed by acidification to precipitate the final product, this compound.

The general reaction scheme is as follows:

Step 1: Thiolate formation Quinoline-2-thiol + NaOH → Sodium quinoline-2-thiolate + H₂O

Step 2: Alkylation Sodium quinoline-2-thiolate + ClCH₂COOH → this compound + NaCl

This method is efficient and provides good yields of the target compound. Variations of this procedure can be used to synthesize a wide range of derivatives by starting with substituted quinoline-2-thiols or by using different α-haloalkanoic acids. The acylation of thiols is a well-established method for creating thioesters and thioacids. organic-chemistry.org

Eco-Friendly and Green Synthesis Conditions

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods in organic chemistry. nih.gov For the synthesis of quinoline (B57606) derivatives, green chemistry approaches focus on minimizing hazardous waste, reducing reaction times, and using recyclable catalysts or solvent-free conditions.

Several eco-friendly methods have been reported for the synthesis of quinoxalines, which are structurally related to quinolines, using recyclable alumina-supported heteropolyoxometalates as catalysts at room temperature. nih.gov Other green approaches for quinoline synthesis include using ultrasound irradiation, which can lead to shorter reaction times and improved yields, or employing metal-free reaction protocols with recyclable media like ionic liquids. nih.gov For instance, the synthesis of quinoline analogues has been achieved via one-pot multicomponent reactions under solvent-free conditions. nih.gov Similarly, the synthesis of thiazole derivatives has been accomplished using a recyclable cross-linked chitosan hydrogel biocatalyst under ultrasonic irradiation. mdpi.com

While specific green synthesis protocols for this compound are not extensively detailed in the provided literature, the general principles can be applied. For example, the S-alkylation of quinoline-2-thiol could potentially be performed under solvent-free conditions or using a recyclable base and a greener solvent like water or ethanol, thereby reducing the environmental impact of the synthesis. researchgate.net

Strategies for Quinoline Ring Modification in this compound Derivatives

Modification of the quinoline ring in this compound derivatives is a key strategy for creating new compounds with potentially enhanced biological activities. This can be achieved by introducing various substituents onto the benzene (B151609) or pyridine (B92270) part of the quinoline nucleus or by fusing new heterocyclic rings to the core structure.

Introduction of Substituents (e.g., Cyano, Alkoxy, Methyl, Halogen) on the Quinoline Nucleus

The introduction of different functional groups onto the quinoline scaffold can significantly alter the physicochemical and biological properties of the parent molecule. The synthesis of these substituted derivatives typically begins with a correspondingly substituted aniline, which is then used in a classical quinoline synthesis reaction, such as the Skraup, Doebner-von Miller, or Combes synthesis. iipseries.org Once the substituted quinoline-2-thiol is obtained, it can be S-alkylated with a haloacetic acid as previously described.

Alternatively, functional groups can be introduced onto the pre-formed quinoline ring through various electrophilic or nucleophilic substitution reactions, although this can sometimes lead to issues with regioselectivity. The quinoline ring is a versatile scaffold that can be functionalized with a wide array of substituents. nih.gov

Table 1: Examples of Substituted Quinoline Derivatives and Synthetic Approaches

| Substituent Type | Example Compound Structure | General Synthetic Precursor | Synthetic Method Highlight |

|---|---|---|---|

| Halogen (e.g., Chloro) | (6-Chloro-quinolin-2-ylsulfanyl)-acetic acid | 4-Chloroaniline | Classical quinoline synthesis (e.g., Combes) followed by conversion to thiol and S-alkylation. |

| Alkoxy (e.g., Methoxy) | (6-Methoxy-quinolin-2-ylsulfanyl)-acetic acid | p-Anisidine | Starting with a methoxy-substituted aniline to build the quinoline core. |

| Methyl | (4-Methyl-quinolin-2-ylsulfanyl)-acetic acid | Aniline and ethyl acetoacetate | Conrad-Limpach synthesis to form the 4-methyl-2-hydroxyquinoline, followed by thionation and alkylation. |

| Cyano | (6-Cyano-quinolin-2-ylsulfanyl)-acetic acid | 4-Aminobenzonitrile | Utilizing a cyano-substituted aniline as the starting material for quinoline ring formation. |

Fusion of Additional Heterocyclic Rings (e.g., Triazole, Quinoxaline (B1680401), Oxadiazole) to the Quinoline Core

Fusing additional heterocyclic rings to the quinoline scaffold creates polycyclic systems with distinct chemical properties and biological activities. These fused systems are synthesized through various multi-step reaction sequences.

Triazole-Fused Quinolines: These are often synthesized using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov A common strategy involves preparing a quinoline derivative bearing either an azide or an alkyne functionality, which is then reacted with a corresponding alkyne or azide partner to form the 1,2,3-triazole ring. rsc.orgmdpi.com For example, quinoline-tethered triazoles can be prepared in three steps from 2-chloro-3-formylquinoline, which then undergo intramolecular cyclization via Pd-catalyzed C-H functionalization to yield quinoline-fused triazolo-azepines. rsc.org

Oxadiazole-Fused Quinolines: The synthesis of quinoline-linked 1,3,4-oxadiazoles can be achieved by first converting a quinoline carboxylic acid into its corresponding hydrazide. This hydrazide is then reacted with carbon disulfide in the presence of a base to form an oxadiazole-thiol intermediate, which can be further functionalized. eresearchco.com Another route involves the reaction of quinoline derivatives with other reagents to construct the 1,2,4-oxadiazole ring. nih.govnih.gov

Quinoxaline-Fused Quinolines: The synthesis of quinoxaline rings typically involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. nih.gov To create a quinoxaline-fused quinoline, a quinoline derivative containing an o-diamine functionality is required. This intermediate can then be cyclized with a suitable dicarbonyl compound. Metal-free synthesis protocols for quinoxalines are also available, which offer an environmentally friendly alternative. nih.gov For example, quinazolinone-fused quinoxaline derivatives have been synthesized through the cyclocondensation of 3,4-diaminobenzophenone with 1,2-diketone derivatives. researchgate.net

Table 2: Fused Heterocyclic Quinoline Systems

| Fused Ring | General Structure | Key Synthetic Strategy | Reference Highlight |

|---|---|---|---|

| Triazole | Triazolo[4,5-c]quinoline | Intramolecular azide-alkyne cycloaddition (IAAC); Click chemistry. mdpi.com | Pd-catalyzed C-H functionalization of quinoline-tethered triazoles. rsc.org |

| Oxadiazole | Oxadiazolo[3,4-a]quinoline | Cyclization of quinoline carbohydrazides with reagents like CS₂ or cyanogen bromide. | Synthesis of quinoline-linked 1,2,4-oxadiazoles from quinoline precursors. nih.gov |

| Quinoxaline | Quino[2,3-b]quinoxaline | Condensation of a quinoline-diamine with a 1,2-dicarbonyl compound. | Iodine-mediated one-pot synthesis of pyrrolo[1,2-a]quinoxalines under metal-free conditions. mdpi.com |

Derivatization of the Acetic Acid Moiety and Linker Variation

The acetic acid moiety serves as a primary site for derivatization, enabling the synthesis of a diverse library of compounds through esterification, amidation, and the introduction of more complex side chains.

The carboxylic acid of the parent compound can be readily converted into esters and amides, which are fundamental transformations in medicinal and materials chemistry.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the acid to an acyl chloride followed by reaction with an alcohol. For instance, ethyl (quinolin-8-yloxy)acetate has been synthesized by reacting 8-hydroxyquinoline (B1678124) with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate arkat-usa.org. A similar strategy can be applied to prepare esters of this compound.

Amidation offers a pathway to a wide array of derivatives. A common method involves converting the carboxylic acid to a more reactive intermediate, such as an acyl azide, which then reacts smoothly with various primary or secondary amines. In the synthesis of (3-phenyl-quinoxalin-2-ylsulfanyl)acetamides, an analogous acetic acid was treated with sodium azide and then coupled with a range of amines in ethyl acetate to yield the desired amide products acs.org. This azide coupling method is effective for forming amide bonds with both simple alkylamines and more complex amines acs.org.

Table 1: Examples of Amide Derivatives Synthesized from a (Quinoxalin-2-ylsulfanyl)-acetic acid Analogue

| Amine Reactant | Product Name |

|---|---|

| Cyclohexylamine | N-Cyclohexyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide |

| Benzylamine | N-Benzyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide |

| Morpholine | 1-Morpholin-4-yl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)ethanone |

| N-Methylbenzylamine | N-Methyl-N-benzyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide |

Data sourced from a study on quinoxaline analogues, demonstrating the versatility of the amidation reaction acs.org.

To explore interactions with biological systems, peptidomimetic side chains can be incorporated by coupling the this compound moiety with amino acids or small peptide fragments. This approach leverages the well-established methods of peptide synthesis.

The azide coupling method is particularly useful for this purpose. Research on the analogous (3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid has shown successful coupling with amino acid esters, such as the hydrochloride salts of glycine methyl ester and L-alanine methyl ester, in the presence of triethylamine acs.org. This reaction creates a new peptide bond, linking the quinoline-containing scaffold to an amino acid residue. The methodology has been extended to couple the scaffold with dipeptides, such as Gly-Gly methyl ester, demonstrating the feasibility of creating more complex peptidomimetic structures acs.org.

Table 2: Peptidomimetic Derivatives of an Analogous (Quinoxalin-2-ylsulfanyl)-acetic acid

| Amino Acid/Peptide Ester | Product Name |

|---|---|

| Glycine methyl ester | Methyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]acetate |

| L-Alanine methyl ester | Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]propanoate |

| Gly-Gly methyl ester | {2-[2-(3-Phenyl-quinoxalin-2-ylsulfanyl)-acetylamino]-acetylamino}-acetic acid methyl ester |

These examples from a related quinoxaline system illustrate the synthetic route to peptidomimetic derivatives acs.org.

The synthesis of hydrazides from the corresponding esters provides a key intermediate for constructing further nitrogen-containing heterocyclic derivatives. The reaction of an ester, such as ethyl (quinolin-8-yloxy)acetate, with hydrazine hydrate in a solvent like ethanol is a standard and efficient method to produce the corresponding acetohydrazide arkat-usa.org. This transformation is also documented for the (3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid system, where the methyl ester is converted to the hydrazide acs.org.

The resulting this compound hydrazide is a valuable synthon. For example, it can be reacted with thiocarbohydrazide to form 4-amino-5-sulfanyl-1,2,4-triazole derivatives, which can then undergo further cyclization reactions dergipark.org.tr. Condensation of the hydrazide with various aldehydes can also yield N'-arylmethylene-acetohydrazides, which are precursors to other heterocyclic systems like thiazolidinones arkat-usa.org.

Analytical Characterization Techniques in Synthetic Research

The structural elucidation and purity assessment of newly synthesized this compound derivatives rely on a combination of modern analytical techniques. Spectroscopic analysis confirms the molecular structure, while elemental analysis validates the empirical formula and purity.

Spectroscopic methods are indispensable for confirming the identity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) : Both ¹H and ¹³C NMR spectroscopy are used to provide detailed information about the molecular framework. In ¹H NMR spectra of amide derivatives of the analogous (3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid, characteristic signals for the methylene protons of the sulfur-linked acetyl group (SCH₂) typically appear around δ 3.96 ppm, while the amide proton (NH) signal can be observed further downfield at δ 7.28 ppm acs.org. In ¹³C NMR, the carbonyl carbons of the amide and ester groups are readily identifiable, appearing at distinct chemical shifts (e.g., δ 172.12 and 168.3 ppm) acs.org.

Infrared (IR) : IR spectroscopy is used to identify key functional groups. For example, in a series of (quinoline-8-yloxy) derivatives, the formation of hydrazides and other amide-like structures was confirmed by the appearance of characteristic absorption bands for N-H stretching (around 3243 cm⁻¹), C=O stretching, and C=N stretching (around 1621 cm⁻¹) naturalspublishing.com.

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds. The observation of the molecular ion peak (M⁺) or the protonated molecular ion peak (M+1) confirms that the target molecule has been formed arkat-usa.orgnaturalspublishing.com. Analysis of the fragmentation patterns can also provide further structural support naturalspublishing.comchempap.org.

Table 3: Summary of Characteristic Spectroscopic Data for this compound Analogues and Derivatives

| Technique | Functional Group / Protons | Characteristic Signal / Peak |

|---|---|---|

| ¹H NMR | SCH₂ (in amides) | ~ δ 3.96 ppm |

| ¹H NMR | NH (in amides) | ~ δ 7.28 ppm |

| ¹³C NMR | C=O (amide/ester) | ~ δ 168-172 ppm |

| IR | N-H stretch | ~ 3240-3300 cm⁻¹ |

| IR | C=N stretch | ~ 1620 cm⁻¹ |

| Mass Spec | Molecular Ion | M⁺ or [M+H]⁺ corresponding to the molecular weight |

Data compiled from studies on analogous quinoline and quinoxaline systems acs.orgnaturalspublishing.com.

Elemental analysis provides a fundamental measure of a compound's purity by determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula study.com. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence of the compound's purity and correct elemental composition arkat-usa.orgnaturalspublishing.com. This technique is routinely reported in the synthesis of new quinoline derivatives to validate the final products arkat-usa.orgnaturalspublishing.com.

Table 4: Example of Elemental Analysis Data for a (Quinoline-8-yloxy) Analogue | Compound | Molecular Formula | Calculated (%) | Found (%) | | --- | --- | --- | --- | | C₁₂H₉N₃O₂S | C: 55.59, H: 3.50, N: 16.21, S: 12.36 | C: 55.55, H: 3.35, N: 16.34, S: 12.28 | This representative data demonstrates the close correlation between calculated and found elemental percentages, confirming compound purity naturalspublishing.com.

In Vitro Biological Activities of Quinolin 2 Ylsulfanyl Acetic Acid and Its Derivatives

Anticancer and Antiproliferative Potencies in Cell Line Models

Derivatives of (Quinolin-2-ylsulfanyl)-acetic acid have been the subject of numerous investigations to determine their potential in combating various forms of cancer. These studies have utilized a range of human cancer cell lines to evaluate the cytotoxic and antiproliferative effects of these compounds.

Evaluation in Human Colon Carcinoma (HCT-116) and Breast Cancer (MCF-7) Cell Lines

The anticancer potential of various quinoline (B57606) derivatives has been assessed against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. For instance, a series of novel 6-(quinolin-2-ylthio)pyridine derivatives were synthesized and evaluated for their cytotoxic activities. Among these, compounds 4f , 4d , and 4g demonstrated potent activity against both MCF-7 and A549 cells, with IC50 values ranging from 6.39 to 9.3 μM. nih.gov Further investigations into other quinoline-based compounds revealed significant antiproliferative activity. One study highlighted compound 12c , a quinoline derivative of combretastatin (B1194345) A-4, which exhibited a potent inhibitory effect against MCF-7 and HCT-116 cell lines with IC50 values of 0.010 to 0.042 µM.

In a separate study, quinoline-based thiazolidinone derivatives were evaluated, with compound 7 showing notable cytotoxic activity against HCT-116 cells with an IC50 value of 7.43 µM. Glycoconjugates of 8-aminoquinoline (B160924) were also synthesized and tested, with compound 17 being the most active against both HCT-116 and MCF-7 cells, displaying IC50 values of 116.4 ± 5.9 µM and 78.1 ± 9.3 µM, respectively. mdpi.com This highlights the sensitivity of these cancer cell lines to compounds containing the quinoline scaffold. mdpi.com

Table 1: Anticancer Activity of this compound Derivatives against HCT-116 and MCF-7 Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4f | MCF-7 | 6.39 | nih.govsci-hub.se |

| 4d | MCF-7 | - | nih.gov |

| 4g | MCF-7 | - | nih.gov |

| 12c | HCT-116 | 0.010 - 0.042 | |

| 12c | MCF-7 | 0.010 - 0.042 | |

| 7 | HCT-116 | 7.43 | |

| 17 | HCT-116 | 116.4 ± 5.9 | mdpi.com |

| 17 | MCF-7 | 78.1 ± 9.3 | mdpi.com |

| Quillaic acid derivative E | HCT-116 | 2.46 ± 0.44 | nih.gov |

| Quillaic acid derivative A2 | HCT-116 | 3.04 | nih.gov |

| Quillaic acid derivative B2 | HCT-116 | 3.12 | nih.gov |

| 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-one AC-13 | HCT-116 | 42.1 ± 4.0 | excli.de |

| 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-one AC-10 | MCF-7 | 74.7 ± 3.5 | excli.de |

Activity against Liver Carcinoma (HepG2) and Lung Cancer (A549) Cell Lines

The antiproliferative effects of this compound derivatives have also been explored in liver carcinoma (HepG2) and lung cancer (A549) cell lines. The aforementioned 6-(quinolin-2-ylthio)pyridine derivatives, 4f , 4d , and 4g , showed potent cytotoxic activity against A549 cells with IC50 values between 6.39 and 9.3 μM. nih.govsci-hub.se Specifically, compound 4f had an IC50 of 6.9 µM against A549 cells. sci-hub.se

Another study on a biotransformation metabolite of perillyl alcohol, dehydroperillic acid, found it to be effective and selective against the A549 cell line with an IC50 value of 125 μg/mL. nih.gov In contrast, perillyl alcohol itself showed cytotoxicity against the HepG2 cell line with an IC50 value of 409.2 μg/mL. nih.gov A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were also tested for their antiproliferative activity, with compounds 3f–j being the most potent derivatives with GI50 values ranging from 22 nM to 31 nM. mdpi.com

Table 2: Anticancer Activity of this compound Derivatives against HepG2 and A549 Cell Lines

| Compound/Derivative | Cell Line | IC50/GI50 | Reference |

|---|---|---|---|

| 4f | A549 | 6.9 µM | sci-hub.se |

| 4d | A549 | - | nih.gov |

| 4g | A549 | - | nih.gov |

| Dehydroperillic acid | A549 | 125 µg/mL | nih.gov |

| Perillyl alcohol | HepG2 | 409.2 µg/mL | nih.gov |

| 3f-j (4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones) | Various | 22 - 31 nM (GI50) | mdpi.com |

Inhibition of Gastric Cancer Cell Lines (e.g., SGC-7901)

Research has extended to the evaluation of quinoline derivatives against gastric cancer cell lines. A study on two novel quinoline derivatives, RQ1 and RQ2 , demonstrated significant anticancer effects on both sensitive and resistant human gastric cancer cells, with IC50 values ranging from 25-38 μM. nih.gov Compound RQ2 was particularly cytotoxic to the Danorubicin-sensitive cancer cell line with an IC50 of 25 μM. nih.gov Another study investigated the effects of 5,7-dihydroxy-8-nitrochrysin (NOChR) on the human gastric carcinoma SGC-7901 cell line. nih.gov The results showed that NOChR markedly inhibited the proliferation of SGC-7901 cells in a dose-dependent manner and induced apoptosis. nih.gov Specifically, the apoptosis rates of SGC-7901 cells treated with 5.00 and 20.00 μmol/L NOChR for 48 hours were significantly higher than the control. nih.gov While not direct derivatives of this compound, these findings on various complex molecules containing quinoline or targeting gastric cancer cells highlight the potential of this chemical class. For instance, Zeylenone, a cyclohexene (B86901) oxide, has been shown to induce mitochondrial apoptosis and inhibit migration and invasion in SGC7901 and MGC803 gastric cancer cells. researchgate.net

It is important to note that the SGC-7901 cell line has been identified as a problematic cell line, shown to be a derivative of HeLa cells. mdpi.com

Selective Cytotoxicity against Malignant Cell Populations

A crucial aspect of cancer chemotherapy is the selective targeting of malignant cells while sparing normal, healthy cells. Several studies on quinoline derivatives have addressed this issue. For example, a series of quinolone and quinoline derivatives were found to be selective towards cancer cell lines (HeLa, MCF–7, K–562) while remaining inactive against the normal baby hamster kidney cell line (BHK–21). nih.gov This selective cytotoxicity is a promising characteristic for the development of new anticancer drugs with potentially fewer side effects. nih.gov

Similarly, a study on 7-chloro-(4-thioalkylquinoline) derivatives showed that while sulfanyl (B85325) and sulfinyl derivatives had lower cytotoxicity, sulfonyl N-oxide derivatives exhibited more pronounced selectivity for various human cancer cells, including HCT116, leukemia, lung, and osteosarcoma cells, when compared against normal human cell lines. mdpi.com Furthermore, certain quinoline derivatives have been designed as selective inhibitors of specific cellular targets in cancer cells, such as EGFR, which could contribute to their selective action. The evaluation of cytotoxicity against normal cell lines, such as human gingival fibroblasts (HGFs), is a critical step in assessing the therapeutic potential of new compounds. mdpi.com

Antimicrobial Efficacy Against Pathogenic Microorganisms

In addition to their anticancer properties, this compound and its derivatives have been investigated for their ability to combat pathogenic microorganisms.

Antibacterial Activity against Gram-Positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-Negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris) Strains

A review of the literature indicates that quinoline derivatives possess a broad spectrum of antibacterial activity. A study on novel 6-(quinolin-2-ylthio)pyridine derivatives revealed that compounds 4a , 4b , 4d , and 4e exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Specifically against Staphylococcus aureus, a variety of quinoline derivatives have shown efficacy. Thiazole-quinolinium derivatives demonstrated potent antibacterial activity against a majority of selected Gram-positive strains, including methicillin-resistant S. aureus (MRSA). nih.gov Another study highlighted the effectiveness of the quinoline derivative HT61 against S. aureus biofilms. mdpi.com

Regarding Gram-negative bacteria, quinoline derivatives have been reported to be effective against Escherichia coli and Pseudomonas aeruginosa. biointerfaceresearch.com For instance, certain quinoline-based amino acid derivatives showed moderate to excellent antibacterial activity against these strains. biointerfaceresearch.com The antibacterial activity of some quinoline derivatives against E. coli was found to be significant, with MIC values as low as 100 µg/mL for some compounds. biointerfaceresearch.com

The antimicrobial agent oxolinic acid, a quinoline derivative, has been shown to be effective against a variety of gram-negative pathogens, including Proteus vulgaris. nih.gov Its primary mode of action is suggested to be the inhibition of deoxyribonucleic acid (DNA) synthesis. nih.gov

While extensive research exists on various quinoline derivatives, studies focusing specifically on the antimicrobial properties of "this compound" are less common. However, the broad activity of the quinoline class of compounds suggests that this specific molecule and its derivatives warrant further investigation as potential antimicrobial agents.

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4a, 4b, 4d, 4e | Gram-positive & Gram-negative bacteria | Promising antimicrobial activity | nih.gov |

| Thiazole-quinolinium derivatives | Staphylococcus aureus (including MRSA) | Potent antibacterial activity | nih.gov |

| HT61 | Staphylococcus aureus | Effective against biofilms | mdpi.com |

| Quinoline-based amino acid derivatives | Escherichia coli, Pseudomonas aeruginosa | Moderate to excellent activity | biointerfaceresearch.com |

| Oxolinic acid | Proteus vulgaris | Effective, inhibits DNA synthesis | nih.gov |

| Quinoline derivatives | Bacillus subtilis | Antibacterial activity reported | researchgate.net |

Antifungal Properties against Fungal Pathogens (e.g., Aspergillus niger, P. notatum)

The quinoline framework is a recognized structural motif in the development of antifungal agents. Derivatives of this compound have been evaluated for their ability to inhibit the growth of various fungal pathogens. A study involving newly synthesized quinoline derivatives demonstrated their potential against several fungal strains, including Aspergillus niger. In this research, compounds were assessed using a broth dilution method to determine their minimum inhibitory concentration (MIC). The results indicated that specific substitutions on the quinoline ring, particularly those involving sulfonamide linkages with halo or nitro groups, were beneficial for antifungal activity.

For instance, a series of novel quinoline derivatives were tested against fungal strains such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Fusarium oxysporum. While some compounds showed limited activity, the study highlighted the importance of the substitution pattern on the quinoline core for enhancing antifungal effects.

Interactive Table: Antifungal Activity of Quinoline Derivatives

This table is based on representative data from studies on quinoline derivatives against various fungal pathogens. Specific values for this compound were not detailed in the reviewed literature, but the data reflects the activity of the broader quinoline class.

| Compound Class | Fungal Strain | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Quinoline Sulfonamides | Aspergillus niger | MIC | 0.78 to 100 µg/mL | scbt.com |

| Quinine Analogues | Various Plant Pathogens | Inhibition Rate (at 100 µg/mL) | 0 to 55.7% | nih.gov |

Antitubercular and Antimycobacterial Spectrum

The quinoline scaffold is a cornerstone in the development of antitubercular agents, with derivatives showing significant promise against Mycobacterium tuberculosis (Mtb). Research has demonstrated that synthetic modifications to the quinoline ring system can yield compounds with potent in vitro activity against both drug-sensitive and drug-resistant strains of Mtb.

Several studies have reported on the synthesis and evaluation of quinoline derivatives for their antitubercular effects. In one such study, a series of 33 quinoline derivatives were assessed against M. tuberculosis H37Rv, with two compounds exhibiting significant activity at MIC values of 6.25 and 3.12 µg/mL, respectively. nih.govnih.gov Another investigation focused on quinoline-isoxazole hybrids, identifying compounds with submicromolar activity against replicating Mtb, with MICs as low as 0.77 µM and 0.95 µM. researchgate.net

Furthermore, the hybridization of the quinoline core with other known antitubercular pharmacophores has proven to be a successful strategy. A series of 1H-1,2,3 triazole-tethered quinoline-isoniazid conjugates displayed high bactericidal activity against M. tuberculosis, with MIC values in the range of 0.25–0.50 µg/mL. nih.gov These findings underscore the potential of quinoline-based structures as a foundation for novel antitubercular drug discovery. nih.gov

Interactive Table: In Vitro Antitubercular Activity of Quinoline Derivatives

| Compound Series | M. tuberculosis Strain | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Quinoline Derivatives | H37Rv | MIC | 3.12 µg/mL | nih.govnih.gov |

| Quinoline-Isoxazole Hybrids | Replicating Mtb | MIC | 0.77 µM | researchgate.net |

Enzyme Inhibitory Actions and Related Pharmacological Effects

Derivatives of this compound have been explored as inhibitors of various enzymes implicated in a range of diseases. The versatile quinoline scaffold allows for modifications that can target the active or allosteric sites of these enzymes with high specificity and potency.

Aldose Reductase Inhibition Studies

Aldose reductase (AR), an enzyme in the polyol pathway, is a key target for the management of diabetic complications. The inhibition of AR by quinoline-based compounds has been a subject of significant research. Novel quinolin-4(1H)-one derivatives have been synthesized and evaluated as AR inhibitors, with some compounds showing potent activity. eurjchem.com

In one study, a series of quinazolin-4(1H)-one derivatives, which share a bicyclic core with quinolines, demonstrated IC₅₀ values ranging from 0.015 to 31.497 μM against aldose reductase. semanticscholar.org Another study on quinoxaline-based derivatives, structurally related to quinolines, identified a compound with a potent aldose reductase IC₅₀ of 26.5 nM. biorxiv.org These studies often utilize the carboxylic acid moiety, similar to that in this compound, to interact with the "anion binding pocket" of the enzyme. nih.gov The research highlights the potential of these scaffolds to produce effective and selective AR inhibitors. semanticscholar.orgnih.gov

Interactive Table: Aldose Reductase Inhibitory Activity of Quinoline-Related Scaffolds

| Compound Class | Enzyme Target | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Quinazolin-4(1H)-one Derivatives | AKR1B1 | IC₅₀ | 0.015–31.497 µM | semanticscholar.org |

| Quinoxaline (B1680401) Derivatives | Aldose Reductase | IC₅₀ | 26.5 nM | biorxiv.org |

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the regulation of cyclic nucleotide signaling, primarily in the brain, making it a target for treating psychiatric and neurodegenerative disorders. The quinoline scaffold has been identified as a key structural element for potent and selective PDE10A inhibitors.

Research has focused on designing novel quinoline derivatives with improved metabolic stability and inhibitory activity. For example, starting from the lead compound MP-10, which contains a quinoline ring, researchers developed new analogues. One such derivative, 2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline, demonstrated moderate PDE10A inhibitory activity with enhanced metabolic stability. While papaverine, a quinazoline (B50416) alkaloid, acts as a nonselective PDE10A inhibitor, computational studies have identified other quinoline alkaloids like Lepadin G as potential potent inhibitors. The consistent presence of the quinoline moiety in successful PDE10A inhibitors underscores its importance for binding and activity.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer agents. Quinoline-based compounds, particularly quinazolinone derivatives, have been designed and synthesized as DHFR inhibitors.

One study detailed two series of quinazolinone derivatives that were evaluated for their inhibitory activity against both bacterial and human DHFR. A lead compound from this series inhibited Staphylococcus aureus DHFR (SaDHFR) with an IC₅₀ of 0.769 µM and human DHFR with an IC₅₀ of 0.527 µM. Another compound was even more potent against Escherichia coli DHFR (EcDHFR) than the standard drug trimethoprim, with an IC₅₀ of 0.158 µM. In a different approach, a series of 7,8-dialkylpyrrolo[3,2-f]quinazolines were developed as highly potent inhibitors of fungal and human DHFR, with some compounds exhibiting picomolar Kᵢ values. These results demonstrate the versatility of the quinoline-based scaffold in targeting DHFR from various species.

Interactive Table: DHFR Inhibitory Activity of Quinoline-Based Compounds

| Compound Class | Enzyme Target | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Quinazolinone Derivative (3d) | S. aureus DHFR | IC₅₀ | 0.769 µM | |

| Quinazolinone Derivative (3e) | E. coli DHFR | IC₅₀ | 0.158 µM | |

| Quinazolinone Derivative (3e) | Human DHFR | IC₅₀ | 0.527 µM | |

| Pyrrolo[3,2-f]quinazoline | Fungal DHFR | Kᵢ | 7.1 pM |

Thymidylate Synthase (hTS) Allosteric Inhibition

Human thymidylate synthase (hTS) is a critical enzyme for DNA synthesis and a validated target in cancer therapy. nih.gov While classical inhibitors target the enzyme's active site, there is growing interest in allosteric inhibitors that bind to other sites, potentially overcoming resistance mechanisms. nih.gov

The scientific literature extensively covers quinoline-based compounds as competitive inhibitors of thymidylate synthase, where they act as antifolates and compete for the cofactor binding site. However, specific research detailing the allosteric inhibition of human thymidylate synthase by this compound or its direct derivatives is not prominent in the reviewed literature. While some quinoline compounds have been found to be mixed-type or allosteric modulators of other large enzyme complexes, such as the proteasome, a clear and direct line of investigation for quinoline derivatives as allosteric hTS inhibitors is not currently established. Therefore, this remains a potential area for future research and discovery.

Bacterial Type II Topoisomerase and DNA Gyrase Modulation

This compound derivatives have been investigated for their antibacterial properties, with a key mechanism of action being the inhibition of bacterial type II topoisomerases, such as DNA gyrase. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial agents. nih.gov

Novel synthesized quinoline derivatives have demonstrated potent antimicrobial activity against a range of pathogenic microbes. nih.gov In one study, a series of new quinoline derivatives were evaluated for their ability to inhibit E. coli DNA gyrase. nih.gov Several compounds exhibited significant inhibitory activity. For instance, one derivative showed a potent broad-spectrum antimicrobial effect against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.66 to 3.98 µg/mL. nih.gov A subsequent in vitro assay confirmed its significant inhibitory activity against the E. coli DNA gyrase enzyme, with a half-maximal inhibitory concentration (IC₅₀) of 3.39 µM. nih.gov

The general model for the inhibition of DNA gyrase by quinolone-class antibacterials involves the formation of a cooperative drug-DNA binding complex. nih.gov The gyrase enzyme, in the presence of ATP, induces a specific binding site on the DNA for the quinolone molecule. nih.gov This interaction ultimately stalls the enzyme's function, leading to bacterial cell death. Molecular hybridization strategies have also been employed to design new 2-phenyl quinoline hydrazide derivatives as potential DNA gyrase inhibitors, with some compounds showing considerable antibacterial and antifungal activities. acs.org

Table 1: DNA Gyrase Inhibitory Activity and Antimicrobial Potency of Selected Quinoline Derivatives

| Compound | Target Organism/Enzyme | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| Quinoline Derivative 14 | E. coli DNA gyrase | IC₅₀ | 3.39 µM | nih.gov |

| Quinoline Derivative 14 | S. pneumoniae, B. subtilis | MIC | 0.66-3.98 µg/mL | nih.gov |

| Quinoline Derivative 10 | S. aureus DNA gyrase | IC₅₀ | 8.45 µM | acs.org |

| Quinoline Derivative 6b | S. aureus DNA gyrase | IC₅₀ | 33.64 µM | acs.org |

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many solid cancers and plays a crucial role in cell survival, proliferation, migration, and adhesion. nih.govnih.gov This makes FAK a significant target for the development of novel anticancer agents. nih.gov Quinoline derivatives have emerged as promising FAK inhibitors.

Researchers have synthesized and evaluated libraries of quinoline derivatives for their FAK inhibitory and antiproliferative effects. nih.gov For example, a series of quinoline derivatives structurally related to the EGFR inhibitor gefitinib (B1684475) were found to possess potent antiproliferative activity against colorectal cancer cell lines but showed weak inhibition of Topoisomerase I. nih.gov Further screening revealed that these compounds acted as dual EGFR/FAK inhibitors. One derivative was particularly noteworthy, inhibiting FAK and EGFR with IC₅₀ values of 14.25 nM and 20.15 nM, respectively. nih.gov Molecular docking simulations confirmed that this compound was the first reported quinoline-based dual EGFR/FAK inhibitor. nih.gov

Another study focused on 1,2,4-triazole (B32235) derivatives bearing an acetamido carboxylic acid skeleton, which also incorporated features relevant to quinoline-based inhibitors. nih.gov The most active compounds in this series demonstrated potent FAK inhibitory activity at low nanomolar concentrations. One derivative, in particular, showed an FAK inhibitory IC₅₀ of 18.10 nM, which was comparable to the reference inhibitor GSK2256098. nih.gov

Table 2: FAK Inhibitory Activity of Selected Quinoline and Related Derivatives

| Compound | Kinase Target | IC₅₀ | Cell Line (Antiproliferative) | Reference |

|---|---|---|---|---|

| Quinoline Derivative 29 | FAK | 14.25 nM | DLD-1, HCT-116 | nih.gov |

| Quinoline Derivative 29 | EGFR | 20.15 nM | DLD-1, HCT-116 | nih.gov |

| 1,2,4-Triazole Derivative 3d | FAK | 18.10 nM | HepG2, Hep3B | nih.gov |

| 1,2,4-Triazole Derivative 3c | FAK | >20 nM | HepG2, Hep3B | nih.gov |

Telomerase Inhibitory Activity

Telomerase is a reverse transcriptase enzyme that maintains telomere length and is essential for the proliferation of most cancer cells, making it an attractive target for cancer therapy. Several quinoline-based compounds have been investigated as telomerase inhibitors, often acting by stabilizing G-quadruplex structures in telomeric DNA. nih.govnih.gov

Studies on rationally designed analogues of 10H-indolo[3,2-b]quinoline (quindoline) have shown that these compounds can inhibit telomerase. nih.gov Their potency in an in vitro telomerase TRAP assay was found to correlate with their ability to stabilize an intramolecular G-quadruplex DNA structure, as measured by a fluorescence-based melting assay. nih.gov Molecular modeling has further supported the interaction of these compounds with a quadruplex DNA structure. nih.gov

More recent research has explored the interaction of a quindoline (B1213401) derivative, CK1-14, with the telomeric repeat-containing RNA (TERRA). nih.gov This interaction stabilizes the TERRA G-quadruplex structure, which then binds to an allosteric site on the telomeric binding protein TRF2. nih.gov This prevents TRF2 from associating with telomeric DNA, leading to a DNA damage response, cell cycle arrest, and apoptosis in cancer cells. nih.gov These findings suggest that targeting TERRA G-quadruplexes with quinoline derivatives is a promising strategy for cancer treatment. nih.gov It is also important to note that some telomerase inhibitors that stabilize G-quadruplexes can also inhibit the synthesis of the telomeric C-strand, indicating a broader mechanism of action. nih.gov

Antiviral Activities in Cell-Based Assays

The quinoline scaffold is present in several compounds with known antiviral effects, such as chloroquine, which acts by impairing virus release from endosomes by increasing their pH. wikipedia.orgnih.gov This has spurred research into novel quinoline derivatives as potential antiviral agents against a variety of viruses. nih.gov

In cell culture-based infection models, newly synthesized quinoline-based compounds have been evaluated for their activity against SARS-CoV-2. scienceopen.com Some of these new compounds demonstrated stronger anti-SARS-CoV-2 activity than the reference drug chloroquine, with EC₅₀ values as low as 1.5 µM. scienceopen.com Similarly, another study on quinoline-3-carboxylate derivatives against a SARS-CoV-2 isolate found that the most active compounds exhibited strong binding affinity to the viral main protease (NSP5) and the exoribonuclease (NSP14) in computational models. nih.gov

Derivatives of quinoline have also shown in vitro activity against Dengue virus serotype 2. nih.gov In a screen of 29 compounds, a few showed promising results in viral yield reduction assays. nih.gov Furthermore, based on the antiviral activity of (4-oxo-4H-quinolin-1-yl)-acetic acid hydrazide, a series of acylhydrazone derivatives were designed and found to have moderate to good antiviral activities against Tobacco Mosaic Virus (TMV) in vivo. nih.gov One such derivative hindered the self-assembly and growth of TMV by binding strongly to the TMV coat protein. nih.gov

Table 3: In Vitro Antiviral Activity of Selected Quinoline Derivatives

| Compound Class | Virus | Cell Line | Activity Measurement | Value | Reference |

|---|---|---|---|---|---|

| Quinoline-morpholine hybrid | SARS-CoV-2 | Caco-2 | EC₅₀ | Down to 1.5 µM | scienceopen.com |

| Chloroquine (Reference) | SARS-CoV-2 | Caco-2 | EC₅₀ | 3.1 µM | scienceopen.com |

| 4-oxo-4H-quinoline acylhydrazone 4 | Tobacco Mosaic Virus (TMV) | N/A (in vivo) | Curative Activity (500mg/L) | 47.6% | nih.gov |

| Ribavirin (Reference) | Tobacco Mosaic Virus (TMV) | N/A (in vivo) | Curative Activity (500mg/L) | 38.0% | nih.gov |

Anti-inflammatory Effects in Cellular Models

Quinoline derivatives have demonstrated potential as anti-inflammatory agents. nih.gov The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators.

For instance, certain quinoline derivatives have been shown to inhibit the formation of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory responses. nih.gov One such compound was reported to inhibit TNF-α with an IC₅₀ value of 2.3 µM. nih.gov

More complex hybrid molecules incorporating the quinazoline structure (a bioisostere of quinoline) with a sulfamerazine (B1682647) moiety have been synthesized and evaluated as inhibitors of phospholipase A2 (PLA2) enzymes, which are critical in the inflammatory cascade. mdpi.com In vitro assays showed that these compounds were effective inhibitors of both cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2). mdpi.com The most potent compound against cPLA2 had an IC₅₀ value of 0.5 µM, significantly lower than that of the reference compounds. mdpi.com These findings highlight the potential of the quinoline/quinazoline scaffold in developing new anti-inflammatory agents. mdpi.com

Plant Growth Regulation Studies: Rhizogenesis Stimulation in Vitro

Derivatives of quinoline have been explored for applications in agriculture as plant growth regulators. medicine.dp.ua Specifically, analogues of this compound have been studied for their ability to stimulate root formation (rhizogenesis). medicine.dp.uamedicine.dp.ua

In a study using in vitro explants of Paulownia clone 112, derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid were investigated for their impact on rhizogenesis. medicine.dp.ua The compounds, which are hybrid molecules of quinoline and acetic acid, demonstrated a high stimulating effect on root development. medicine.dp.ua It was found that the sodium salt of 2-((quinolin-4-yl)thio)acetic acid was a more potent stimulator of rhizogenesis than the corresponding parent acid. medicine.dp.ua The study also noted that the presence of certain substituents, such as alkoxy groups at the 6th position or a methyl group at the 2nd position of the quinoline ring, tended to reduce the root-stimulating activity. medicine.dp.ua This research points to the potential of these compounds as effective, low-toxic substances for microclonal propagation of plants. medicine.dp.ua

Other Reported Biological Activities (e.g., Anthelmintic, Antioxidant)

Beyond the activities detailed above, derivatives of this compound and related quinoline compounds have been reported to possess other biological properties, including anthelmintic and antioxidant effects.

Some studies have noted moderate antioxidant properties for certain quinoline derivatives, suggesting they may help to mitigate cellular oxidative stress.

The anthelmintic activity of novel pyridine (B92270) derivatives, which share structural similarities with quinolines, was evaluated using the adult Indian earthworm (Pheretima posthuma). mdpi.com Several synthesized compounds showed a significant paralyzing effect on the earthworms, with paralysis times of less than 15 minutes for most compounds tested. mdpi.com This indicates a potential application for this class of compounds in developing new anthelmintic agents.

Molecular Mechanisms of Action for Quinolin 2 Ylsulfanyl Acetic Acid Derivatives

Elucidation of Molecular Targets and Ligand-Receptor Interactions

The biological activity of (Quinolin-2-ylsulfanyl)-acetic acid and its derivatives is rooted in their interaction with specific molecular targets. The quinoline (B57606) scaffold itself is a key feature, known for its versatility in forming biologically active compounds. nih.gov The extended aromatic system of the quinoline ring allows for potential π-π stacking interactions with biological macromolecules, while the nitrogen atom can act as a site for hydrogen bonding or coordination with metal ions.

The thioether linkage, which connects the quinoline ring to the acetic acid moiety, provides structural flexibility and stability. This bridge's position at the 2-position of the quinoline ring influences the compound's electronic properties and conformational arrangements, which are critical for specific biological interactions. Studies on the broader class of quinoline derivatives have identified key receptor targets, including c-Met, Vascular Endothelial Growth Factor (VEGF), and Epidermal Growth Factor (EGF) receptors, which are crucial in various carcinogenic pathways. nih.gov The interaction of these derivatives with such receptors can inhibit or activate their function, initiating a cascade of cellular events. For instance, molecular docking studies of related quinoline-based metal complexes have shown strong binding affinities to the active site of estrogen receptor alpha, indicating a potential target for anticancer activity. nih.gov

Modulation of Cellular Signaling Pathways

Derivatives of this compound have been shown to modulate critical cellular signaling pathways involved in cell proliferation and survival. Research on related compounds demonstrates that the quinoline structure is a key pharmacophore for influencing these cascades. For example, certain quillaic acid derivatives with structural similarities have been found to exert their antitumor effects through the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. frontiersin.org

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its inhibition can prevent the transcription of pro-survival genes, making cancer cells more susceptible to apoptosis. Similarly, the MAPK pathway is involved in transmitting signals from the cell surface to the DNA in the nucleus, controlling processes like cell growth and division. The ability of quinoline-based compounds to interfere with these pathways is a significant aspect of their mechanism of action. frontiersin.orgnih.gov Furthermore, the well-established involvement of quinoline derivatives in modulating the Ras/Raf/MEK and PI3K/AkT/mTOR signaling cascades underscores their therapeutic potential, as these pathways are central to cell survival, proliferation, and angiogenesis. nih.gov

Interference with DNA Replication and Repair Mechanisms

The cytotoxic effects of certain quinoline derivatives are linked to their ability to interfere with DNA integrity. Studies on a synthesized aryl ester of quinoline-2-carboxylic acid, a closely related structure, have demonstrated its capacity to induce significant DNA damage in cancer cells. nih.gov When prostate cancer cells were treated with this compound, a characteristic ladder pattern of internucleosomal DNA fragmentation was observed. nih.gov This pattern is a hallmark of apoptosis, suggesting that the compound activates endonucleases that cleave DNA at specific sites, ultimately compromising the genetic integrity of the cell and preventing its replication.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

A primary mechanism through which this compound and its derivatives exhibit anticancer activity is by inducing programmed cell death (apoptosis) and halting the cell division cycle. In-vitro studies have shown that this compound can inhibit the proliferation of breast (MDA-MB-231) and prostate (PC-3) cancer cells and trigger apoptosis.

Further research into related quinoline compounds provides more detailed insights. A synthesized quinoline-2-carboxylic acid aryl ester was found to arrest the cell cycle in the S phase in PC3 prostate cancer cells. nih.gov Other derivatives have been shown to block the cell cycle at different phases; for instance, a quillaic acid derivative known as compound E arrests HCT116 colon cancer cells in the G1 phase. frontiersin.org This cell cycle arrest is often a prelude to apoptosis. The induction of apoptosis by these compounds is frequently mediated by the modulation of the Bcl-2 family of proteins. For example, treatment with compound E led to an increased expression of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. frontiersin.org This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of caspases, the executioner enzymes of apoptosis. nih.gov

| Compound | Cancer Cell Line | Effect | IC₅₀ Value | Source |

|---|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | Inhibition of proliferation, induction of apoptosis | ~28 µM | |

| This compound | PC-3 (Prostate) | Inhibition of proliferation, induction of apoptosis | ~28 µM | |

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | Cytotoxicity, S phase cell cycle arrest | 26 µg/mL | nih.gov |

| Compound E (Quillaic acid derivative) | HCT116 (Colon) | Anti-proliferative activity, G1 phase arrest | 2.46 µM | frontiersin.org |

| Compound E (Quillaic acid derivative) | SW620 (Colon) | Anti-proliferative activity | 4.69 µM | frontiersin.org |

| CuL (Imine quinoline ligand-Cu(II) complex) | MCF-7 (Breast) | Cytotoxicity | 43.82 ± 2.351 μg/mL | nih.gov |

Investigation of Enzyme Active Site Interactions and Binding Affinities

Molecular docking studies have been instrumental in visualizing the interactions between quinoline-based compounds and the active sites of target enzymes. These computational analyses predict the binding mode and affinity of a ligand to a protein, offering insights into its inhibitory potential. For example, docking studies on quinazolinone derivatives, which share a heterocyclic scaffold with quinolines, revealed specific interactions within the active sites of the NF-κB receptor. nih.gov These interactions were predominantly hydrogen bonds with key amino acid residues such as Ser240, Lys241, and Arg305. nih.gov

Similarly, a copper (II) complex incorporating a novel imine quinoline ligand (CuL) demonstrated strong binding affinities to the active sites of bacterial enzymes and human estrogen receptor alpha in docking simulations. nih.gov This high binding affinity correlates with its observed biological activity, suggesting that the compound effectively occupies and blocks the active site, thereby inhibiting the enzyme's function. The quinoline moiety often plays a crucial role in these interactions, anchoring the molecule within the binding pocket. nih.gov

Pathways Associated with Antimicrobial Efficacy

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with this compound displaying activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The mechanisms underlying this efficacy are diverse. One notable example from the broader class of diarylquinolines is the drug bedaquiline, which targets mycobacterial ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis. mdpi.com

Hybrid molecules that covalently link a quinoline moiety to other antimicrobial pharmacophores have also been developed. Certain quinoline-based hydroxyimidazolium hybrids exhibit potent activity against the fungus Cryptococcus neoformans and bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. mdpi.com Metal complexes of quinoline derivatives have also shown significant antibacterial properties. A copper (II) complex (CuL) demonstrated notable inhibition against S. aureus and P. aeruginosa. nih.gov The enhanced activity of such metal complexes is often attributed to the chelation theory, where the metal ion facilitates the transport of the organic ligand across the microbial cell membrane, allowing it to reach and disrupt intracellular targets more effectively.

| Compound | Microorganism | Activity Metric | Value | Source |

|---|---|---|---|---|

| This compound | E. coli | Inhibition Zone | 9.00 ± 0.55 mm | |

| This compound | P. aeruginosa | Inhibition Zone | 10.00 ± 1.00 mm | |

| Hybrid 7b (Quinoline-hydroxyimidazolium) | S. aureus | MIC | 2 µg/mL | mdpi.com |

| Hybrid 7b (Quinoline-hydroxyimidazolium) | M. tuberculosis H37Rv | MIC | 10 µg/mL | mdpi.com |

| Hybrid 7c (Quinoline-hydroxyimidazolium) | C. neoformans | MIC | 15.6 µg/mL | mdpi.com |

| Hybrid 7d (Quinoline-hydroxyimidazolium) | C. neoformans | MIC | 15.6 µg/mL | mdpi.com |

| CuL (Imine quinoline ligand-Cu(II) complex) | S. aureus, E. coli, P. aeruginosa | MIC | 12.5 μg/mL | nih.gov |

Structure Activity Relationship Sar Investigations of Quinolin 2 Ylsulfanyl Acetic Acid Derivatives

Impact of Quinoline (B57606) Ring Substituents on Biological Activity

The quinoline ring is a privileged structure in medicinal chemistry, and its substitution pattern significantly dictates the biological effects of its derivatives. ijresm.com

The introduction of halogens, alkoxy, and alkyl groups at various positions on the quinoline ring can profoundly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Systematic studies on the impact of halogen substitution have shown varied effects depending on the position and nature of the halogen. For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, the substitution pattern of halides at the 5- and 7-positions had a minor impact on their cytotoxic activity in cancer cells. acs.org However, in other quinoline-based compounds, the presence of a chlorine atom at the para position of a benzene (B151609) ring attached to the quinoline core was found to improve activity against certain bacterial and fungal strains. researchgate.net The introduction of a fluorine atom at the C7 position of a quinoline carboxylic acid derivative led to a significant increase in antiviral activity. nih.gov

The position of alkyl groups can also be critical. For example, studies on indole-quinoline derivatives revealed that methyl substitution at the C-5 position of the quinoline ring resulted in more potent anticancer activity compared to substitution at the C-6 position. biointerfaceresearch.com

The following table summarizes the observed effects of these substituents on the biological activity of quinoline derivatives.

| Substituent | Position | Effect on Biological Activity | Reference |

| Halogen (Cl) | para-position of attached benzene ring | Improved antibacterial and antifungal activity | researchgate.net |

| Halogen (F) | C7 of quinoline carboxylic acid | Increased antiviral activity | nih.gov |

| Halogen (various) | 5- and 7-positions of 8-hydroxyquinoline | Minor impact on cytotoxic activity | acs.org |

| Methyl | C-5 of quinoline ring | More potent anticancer activity than C-6 substitution | biointerfaceresearch.com |

Electron-withdrawing groups (EWGs) can significantly modulate the electronic properties of the quinoline ring, which is inherently an electron-deficient system. nih.gov This can influence the molecule's ability to participate in key interactions, such as hydrogen bonding and π-stacking, with biological macromolecules.

The introduction of a cyano group (CN), a potent EWG, has been shown to be beneficial in certain contexts. For example, 4-anilinoquinoline-3-carbonitriles have been found to be effective inhibitors of EGFR kinase, with activity comparable to established inhibitors. nih.gov The CN group at the 3-position appears to be a key feature for this activity.

Other EWGs, such as the trifluoromethyl (CF3) group, have also been investigated. In some instances, the presence of a CF3 group on a terminal ring attached to a quinoline scaffold was associated with high activity in cancer cell lines. nih.gov However, the effect of EWGs is highly context-dependent. For example, while some electron-withdrawing groups on an oxindole (B195798) core were tolerated in a ring-expansion reaction to form quinolinones, the efficiency of the reaction decreased with electron-poor oxindoles. acs.org Similarly, in a series of quinoxaline (B1680401) derivatives, an electron-withdrawing nitro (NO2) group at the seventh position was found to decrease anticancer activity. mdpi.com

This table illustrates the varied influence of electron-withdrawing groups on the biological activity of quinoline derivatives.

| Electron-Withdrawing Group | Position/Context | Effect on Biological Activity | Reference |

| Cyano (CN) | 3-position of 4-anilinoquinoline | Effective EGFR kinase inhibition | nih.gov |

| Trifluoromethyl (CF3) | Terminal ring of dimethoxyquinolines | High anticancer activity | nih.gov |

| Nitro (NO2) | 7-position of quinoxaline | Decreased anticancer activity | mdpi.com |

| Various EWGs | Oxindole core for quinolinone synthesis | Decreased reaction efficiency | acs.org |

Role of the Sulfanyl (B85325) Linker in Activity Modulation

The sulfanyl (-S-) linker, which connects the quinoline ring to the acetic acid moiety in (Quinolin-2-ylsulfanyl)-acetic acid, is not merely a passive spacer. Its chemical nature and the resulting geometry of the molecule can play a crucial role in modulating biological activity. The sulfur atom, with its lone pairs of electrons and ability to participate in various non-covalent interactions, can influence the binding of the molecule to its target.

The thioether linkage provides a degree of rotational flexibility, allowing the quinoline and acetic acid moieties to adopt optimal conformations for interaction with a receptor or enzyme active site. The incorporation of sulfur-containing linkers is a strategic approach in medicinal chemistry to connect heterocyclic rings with carboxylic acid functionalities.

Contributions of the Acetic Acid Moiety and its Derivatives to SAR

Modification of the carboxylic acid group through esterification or amidation can have a profound impact on the biological activity of the parent compound. These modifications alter key physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

Esters and amides of quinoline-2-carboxylic acid have been synthesized and studied for their biological potential. researchgate.net The conversion of the carboxylic acid to an ester or amide can lead to changes in activity. For instance, in a series of quinoxaline derivatives, the replacement of an ester group with a hydrazide group (a type of amide) was found to decrease anticancer activity. mdpi.com Amide derivatives, in general, have garnered interest for a range of biological activities, including anti-inflammatory and analgesic properties. researchgate.net The synthesis of amides and esters is a common strategy in medicinal chemistry to create prodrugs or to fine-tune the pharmacological profile of a lead compound. rsc.org

The following table highlights the effects of esterification and amidation on the biological activity of related quinoline derivatives.

| Modification | Effect on Biological Activity | Reference |

| Esterification | Can modulate activity, context-dependent | researchgate.net |

| Amidation | Can introduce new biological activities (e.g., anti-inflammatory) | researchgate.net |

| Hydrazide formation (type of amide) | Decreased anticancer activity in quinoxalines | mdpi.com |

The carboxylic acid group is often a critical pharmacophore, directly participating in binding interactions with biological targets. Its ability to exist in both protonated and deprotonated (carboxylate) forms allows it to act as a hydrogen bond donor and acceptor, as well as to engage in ionic interactions.

In many classes of biologically active compounds, the presence of a carboxylic acid is essential for potency. For example, in the case of quinolone antibacterials, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for their antibacterial activity. slideshare.net While direct evidence for the absolute necessity of the carboxylic acid group in this compound for all its potential biological activities is not extensively detailed in the provided context, the frequent appearance of this functional group in bioactive molecules underscores its importance. ijresm.com The acetic acid moiety itself has been shown to have antimicrobial properties, capable of eradicating bacterial biofilms. nih.gov This suggests that the carboxylic acid portion of the molecule could contribute directly to certain biological effects.

Comparative SAR Studies Across Different Biological Activities

The versatility of the this compound scaffold is underscored by the diverse biological activities exhibited by its derivatives. Structure-activity relationship (SAR) studies reveal that subtle modifications to the core structure can significantly modulate potency and selectivity across different biological targets, including enzymatic inhibition and antimicrobial effects. This section provides a comparative analysis of the SAR for these distinct biological activities, highlighting how different structural features influence the compound's interaction with various biological systems.

Influence of Quinoline Ring Substituents

The substitution pattern on the quinoline ring is a critical determinant of biological activity, with its effects varying depending on the therapeutic target.

Antimicrobial Activity: For antibacterial applications, the presence of a fluorine atom at the C6 position of the quinoline ring is consistently associated with enhanced activity. slideshare.net This is a well-established principle in the broader class of quinolone antibiotics. slideshare.net Additionally, substitutions at the C7 position, such as piperazine, N-methyl piperazine, and pyrrolidine (B122466) rings, are known to confer potent antibacterial properties. slideshare.net These groups are thought to improve cell wall penetration and interaction with bacterial DNA gyrase and topoisomerase IV. nih.gov

Antiviral Activity: In the context of antiviral agents targeting human dihydroorotate (B8406146) dehydrogenase (DHODH), a fluorine atom at the C6 position has also been found to be highly beneficial. The lead compound C44, a 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid, demonstrated potent inhibition of DHODH with an IC₅₀ of 1 nM and significant antiviral activity against vesicular stomatitis virus (VSV) and influenza A virus (WSN) with EC₅₀ values of 2 nM and 41 nM, respectively. nih.gov

Role of the Acetic Acid Moiety and its Modifications

The acetic acid group of this compound is a key functional group that can be modified to influence biological activity.

General Requirement: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, which includes the core structure of many quinolone antibacterials, is considered essential for their antibacterial action. slideshare.net

Amide Derivatives for α-Glucosidase Inhibition: In the development of α-glucosidase inhibitors, the acetic acid has been converted to an acetamide (B32628) linked to a diphenyl-imidazole moiety. This modification resulted in highly potent compounds, with the most active derivative, 10c , exhibiting an IC₅₀ of 0.180 µM. nih.gov This suggests that extending the molecule from the acetic acid position with appropriate pharmacophores can lead to strong interactions with the enzyme's active site. nih.gov

Comparative Analysis of Structural Requirements

A comparative look at the SAR for different biological activities reveals both overlapping and distinct structural requirements.

Fluorine at C6: The presence of a fluorine atom at the C6 position of the quinoline ring appears to be a common feature for enhancing both antimicrobial and some antiviral activities. slideshare.netnih.gov This highlights a shared pharmacophoric element that is beneficial for targeting both bacterial enzymes and a human enzyme involved in viral replication.

Substituents at C7: Large, heterocyclic substituents at the C7 position are particularly important for antibacterial activity, likely due to the specific nature of their interaction with bacterial topoisomerases. slideshare.net This level of substitution has not been highlighted as critical for the antiviral or α-glucosidase inhibitory activities discussed.

Modifications of the Carboxylic Acid Group: While the carboxylic acid is crucial for the antibacterial activity of quinolones, its conversion to more complex amide structures has proven highly effective for creating potent α-glucosidase inhibitors. slideshare.netnih.gov This demonstrates how the same core scaffold can be tailored to interact with vastly different enzyme active sites through modification of this functional group.

The following data tables provide a comparative overview of the biological activities of selected this compound derivatives and related quinoline compounds.